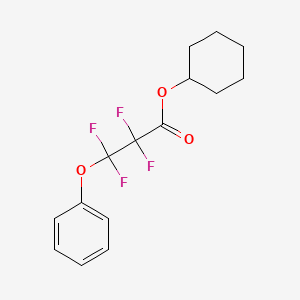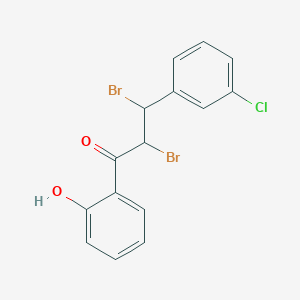![molecular formula C13H18O B12591124 Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one CAS No. 596821-70-4](/img/structure/B12591124.png)
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one is a unique organic compound characterized by its intricate spirocyclic structure. This compound is part of the spiro family, which is known for its distinctive three-dimensional frameworks. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of spirocyclic intermediates through cyclization reactions. These intermediates are then subjected to further chemical transformations to achieve the final trispiro structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective measures to produce the compound on an industrial scale.
化学反応の分析
Types of Reactions
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one has several applications in scientific research:
Chemistry: The compound is used as a model system to study spirocyclic chemistry and the behavior of strained ring systems.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism by which Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one exerts its effects is largely dependent on its interactions with other molecules. Its spirocyclic structure allows it to fit into specific molecular targets, such as enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules, leading to changes in their function.
類似化合物との比較
Similar Compounds
- Dispiro[2.1.3.1]nonane
- Trispiro[2.1.1.3~7~.1~5~.1~3~]dodecane
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
Uniqueness
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one stands out due to its highly strained and complex spirocyclic structure. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability under certain conditions, making it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
596821-70-4 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
trispiro[3.0.0.36.25.24]tridecan-11-one |
InChI |
InChI=1S/C13H18O/c14-10-9-12(5-2-6-12)13(10)8-7-11(13)3-1-4-11/h1-9H2 |
InChIキー |
JQTDMPCLEHUBIS-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CCC23C(=O)CC34CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


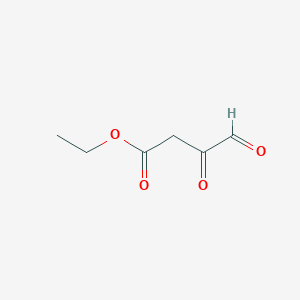
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
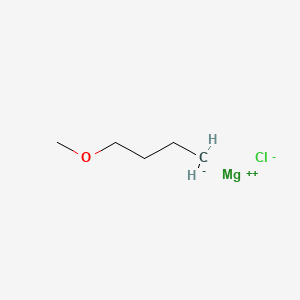
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
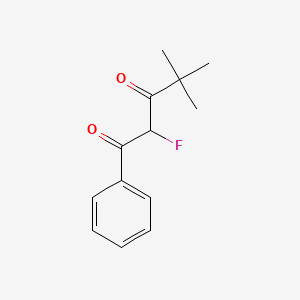
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
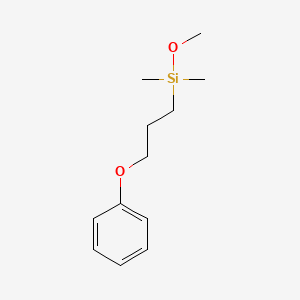
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)
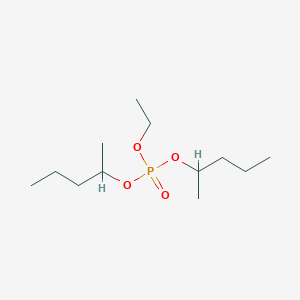
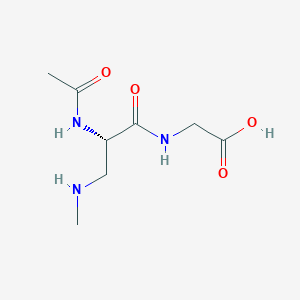
![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)
